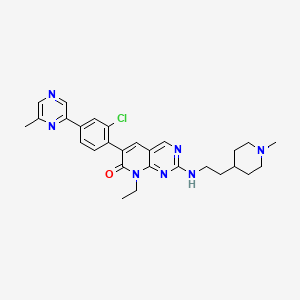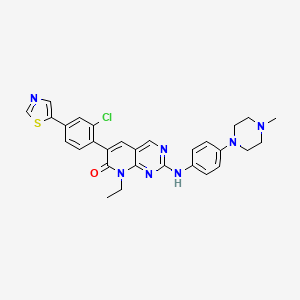
GCN2iB acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.
Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
GCN2iB acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
GCN2iB acetate has a wide range of scientific research applications, including:
Cancer Research: It is used to sensitize cancer cells to treatments like L-asparaginase, making it a valuable tool in cancer therapy.
Neurodegenerative Diseases: Research has shown its potential in reducing toxicity and delaying disease progression in models of amyotrophic lateral sclerosis.
Metabolic Disorders: It has been studied for its role in ameliorating hyperglycemia and insulin resistance in type 2 diabetes.
Cell Biology: This compound is used to study the integrated stress response pathway and its effects on cellular metabolism and protein synthesis.
作用机制
GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:
Reduced Phosphorylation of eIF2α: This reduces global protein synthesis and promotes the expression of stress response genes.
Modulation of Metabolic Pathways: It affects pathways involved in glucose metabolism and lipogenesis, contributing to its therapeutic effects in metabolic disorders.
Neuroprotection: By reducing protein aggregation and toxicity, it offers neuroprotective effects in neurodegenerative disease models.
相似化合物的比较
Similar Compounds
Ponatinib: Another ATP-competitive inhibitor that can paradoxically activate GCN2.
Neratinib: Known to activate GCN2 through similar mechanisms.
Dovitinib: Also activates GCN2 by binding to the ATP pocket.
Uniqueness of GCN2iB Acetate
This compound is unique due to its high specificity and potency as a GCN2 inhibitor. Unlike other inhibitors, it has been shown to effectively sensitize cancer cells to specific treatments and modulate metabolic pathways, making it a valuable tool in both cancer research and the study of metabolic disorders .
属性
CAS 编号 |
2183470-13-3 |
|---|---|
分子式 |
C20H16ClF2N5O5S |
分子量 |
511.9 g/mol |
IUPAC 名称 |
acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4) |
InChI 键 |
QNHLMBSUYPVOLX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O |
规范 SMILES |
CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GCN2iB; GCN2iB acetate. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


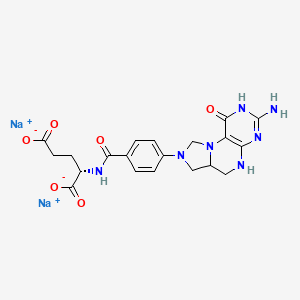
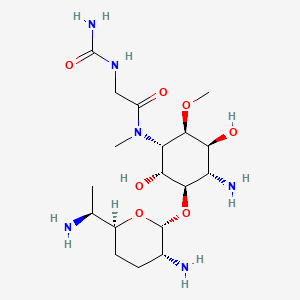
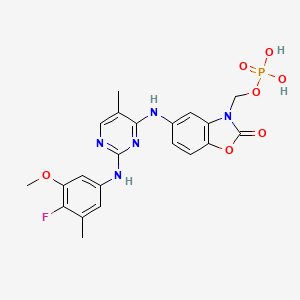
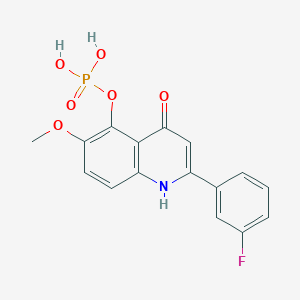
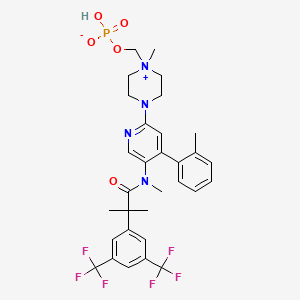

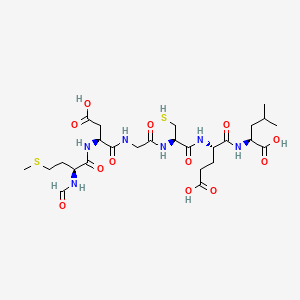
![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)
